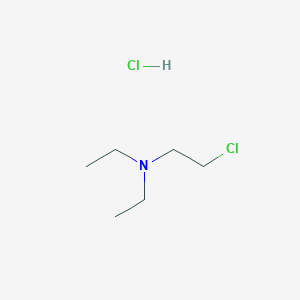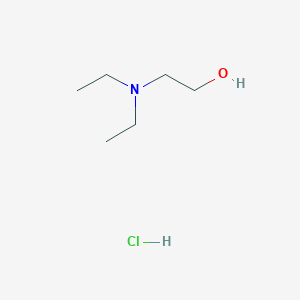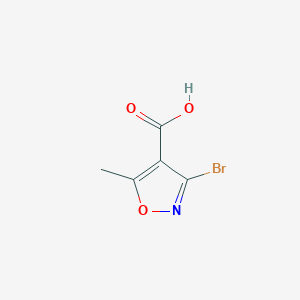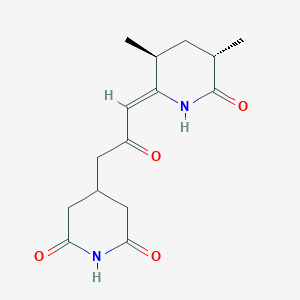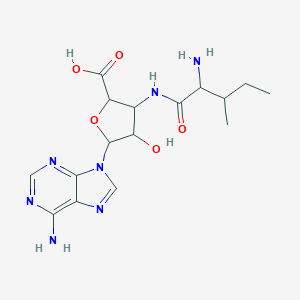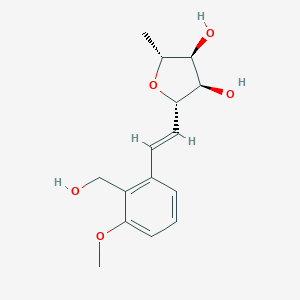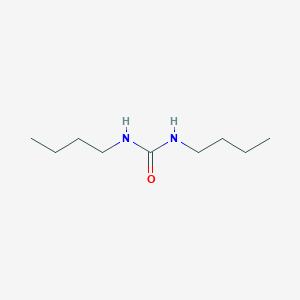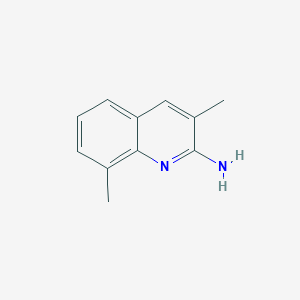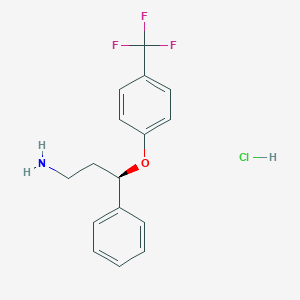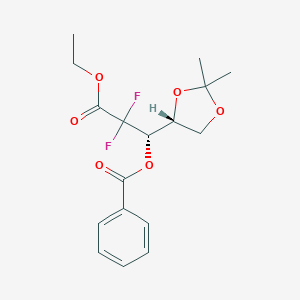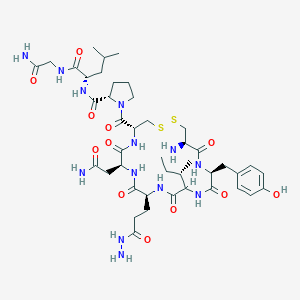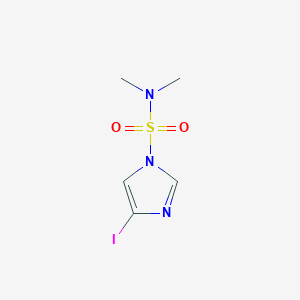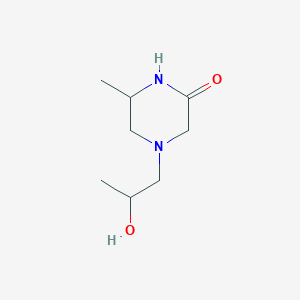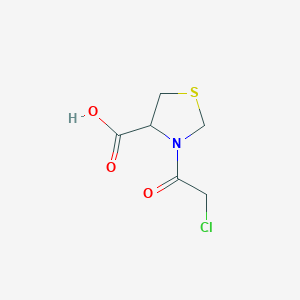
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID typically involves the reaction of chloroacetyl chloride with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiazolidine ring can interact with various molecular targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in medicinal chemistry, particularly as antidiabetic agents.
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of 3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID.
Chloroacetyl chloride: A reagent used in the synthesis of various chloroacetyl derivatives.
Uniqueness
This compound is unique due to its combination of a chloroacetyl group and a thiazolidine ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
136086-20-9 |
|---|---|
Molekularformel |
C6H8ClNO3S |
Molekulargewicht |
209.65 g/mol |
IUPAC-Name |
3-(2-chloroacetyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3S/c7-1-5(9)8-3-12-2-4(8)6(10)11/h4H,1-3H2,(H,10,11) |
InChI-Schlüssel |
IQUNAOSVGUETJE-UHFFFAOYSA-N |
SMILES |
C1C(N(CS1)C(=O)CCl)C(=O)O |
Kanonische SMILES |
C1C(N(CS1)C(=O)CCl)C(=O)O |
Synonyme |
4-Thiazolidinecarboxylic acid, 3-(chloroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


